molecular formula C10H18Cl2N4 B1402690 Dimethyl-(4-pyrrolidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride CAS No. 1361113-37-2

Dimethyl-(4-pyrrolidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride

Cat. No. B1402690
M. Wt: 265.18 g/mol
InChI Key: XKYNKWBBTNDHQN-UHFFFAOYSA-N
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Description

Dimethyl-(4-pyrrolidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride, or DMAPA, is a synthetic compound that has a wide range of applications in both scientific research and lab experiments. DMAPA is a white crystalline powder with a molecular weight of 246.33 g/mol and a melting point of 91-93°C. It is soluble in water and ethanol, and insoluble in ether, chloroform, and benzene. DMAPA is widely used as a reagent in organic synthesis and as a catalyst for various reactions, such as condensation and esterification. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts have been extensively studied for their application in the synthesis of pyranopyrimidine scaffolds, which are crucial precursors in the pharmaceutical and medicinal industries due to their synthetic applicability and bioavailability. Notably, the use of diversified hybrid catalysts such as organocatalysts, metal catalysts, and green solvents has been emphasized for the development of substituted pyrano[2,3-d]pyrimidin derivatives. These advancements underscore the importance of catalytic diversity in synthesizing structurally complex and biologically significant molecules (Parmar, Vala, & Patel, 2023).

Optical Sensors from Pyrimidine Derivatives

The creation of optical sensors using pyrimidine derivatives showcases another dimension of application. Pyrimidine-based compounds, due to their ability to form coordination as well as hydrogen bonds, serve as exquisite sensing materials. These compounds find applications not only in sensing but also hold significant biological and medicinal value. The review covering literature from 2005 to 2020 elaborates on various pyrimidine-based optical sensors, highlighting the versatility of pyrimidine derivatives in developing tools for analytical applications (Jindal & Kaur, 2021).

Supramolecular Chemistry

In supramolecular chemistry, calixpyrrole scaffolds have been utilized for constructing supramolecular capsules. These structures, due to their ease of synthesis and clear structural analogy to calixarenes, offer a platform for the development of molecular capsules through various assembly methods, including hydrogen bonding and anion coordination. This area of research provides insights into the potential of calixpyrrole derivatives for creating complex molecular architectures with applications ranging from molecular recognition to material science (Ballester, 2011).

properties

IUPAC Name

N,N-dimethyl-4-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-14(2)10-12-6-4-9(13-10)8-3-5-11-7-8;;/h4,6,8,11H,3,5,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYNKWBBTNDHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl-(4-pyrrolidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
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Dimethyl-(4-pyrrolidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
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Dimethyl-(4-pyrrolidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 4
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Dimethyl-(4-pyrrolidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 5
Dimethyl-(4-pyrrolidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 6
Dimethyl-(4-pyrrolidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride

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